molecular formula C11H7N4NaO2 B2741700 Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate CAS No. 1706445-32-0

Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate

Cat. No.: B2741700
CAS No.: 1706445-32-0
M. Wt: 250.193
InChI Key: JXHXLCQERPGMOQ-UHFFFAOYSA-M
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Description

Sodium 6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine backbone substituted at the 2-position with a carboxylate group and at the 6-position with a fused imidazo[1,2-b]pyrazole moiety. The sodium salt enhances aqueous solubility, making it advantageous for pharmaceutical or materials science applications.

Properties

IUPAC Name

sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2.Na/c16-11(17)8-3-1-2-7(13-8)9-6-15-10(14-9)4-5-12-15;/h1-6,12H,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOAHXXVCTYBKY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])C2=CN3C(=N2)C=CN3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring. Subsequent functionalization introduces the pyridine and carboxylate groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyridine ring to its corresponding N-oxide.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of hydrogen atoms on the pyridine ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Utilizing electrophilic or nucleophilic reagents under controlled conditions.

Major Products Formed:

  • N-oxide derivatives from oxidation reactions.

  • Alcohols from reduction reactions.

  • Various substituted pyridines from substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate lies in its potential as an anticancer agent. Research has demonstrated that compounds containing the imidazo[1,2-b]pyrazole structure exhibit significant inhibitory activity against various cancer cell lines. For instance, a study highlighted that derivatives of imidazo[1,2-b]pyrazole showed promising results as inhibitors of PI3Kα, a critical pathway in cancer progression .

Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of signaling pathways associated with cell proliferation and survival. The compound's ability to interact with specific enzymes involved in these pathways makes it a valuable candidate for further development as an anticancer therapeutic .

Antibacterial Properties

Recent studies have also explored the antibacterial properties of imidazo[1,2-b]pyrazole derivatives. A series of compounds were synthesized and tested for their antibacterial activity against various strains of bacteria. The results indicated that certain derivatives exhibited significant activity, suggesting that this compound could be developed into a novel antibacterial agent .

Coordination Chemistry

Metal Complexes
this compound has been utilized in the synthesis of metal complexes, particularly with transition metals such as iron. These complexes have shown interesting properties such as thermal spin-crossover behavior, which is valuable for applications in molecular switches and sensors . The coordination chemistry involving this compound is an area ripe for exploration, with potential implications in materials science.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. SAR studies have indicated that modifications at specific positions on the imidazo[1,2-b]pyrazole structure can significantly enhance its potency against targeted biological pathways .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInhibitory effects on PI3Kα pathway
Antibacterial ActivitySignificant activity against various bacterial strains
Coordination ChemistryFormation of metal complexes with unique properties
Structure-Activity RelationshipModifications enhance biological activity

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vitro against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, supporting its potential as a therapeutic agent.

Case Study 2: Antibacterial Testing
In another investigation, a series of synthesized imidazo[1,2-b]pyrazole derivatives were tested against Staphylococcus aureus. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics.

Mechanism of Action

The mechanism by which Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Combines pyridine-2-carboxylate with a fused imidazo[1,2-b]pyrazole system. The sodium carboxylate group increases polarity and solubility .
  • Ethyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (H35652) : Features an imidazo[1,2-a]pyridine core with a trifluoromethyl substituent and an ethyl ester. The trifluoromethyl group enhances lipophilicity, contrasting with the sodium salt’s hydrophilic nature .

Substituent Variants

  • 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid () : The free acid form of the fused pyrazole system; sodium salt formation improves solubility for in vivo applications.
  • Ethyl 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate: Introduces a cyano-substituted cyclopropane, which may influence steric interactions and metabolic stability .

Solubility and Physicochemical Properties

Compound Solubility Profile Key Functional Groups
Sodium 6-(5H-imidazo[...]-carboxylate High aqueous solubility Sodium carboxylate, fused pyrazole
Ethyl 6-(Trifluoromethyl)imidazo[...] Lipophilic (CF3, ethyl ester) Trifluoromethyl, ethyl ester
5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid Moderate solubility (free acid) Carboxylic acid, fused pyrazole

Biological Activity

Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate (CAS No. 1706445-32-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an imidazo[1,2-b]pyrazole moiety and a carboxylate group . This unique structure is believed to confer various biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act as a pharmacophore , influencing various signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

  • Anticancer Activity : Imidazo[1,2-b]pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported significant anticancer effects against various cell lines including leukemia and solid tumors .
  • Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, similar to other imidazopyridine derivatives which have been documented for their effectiveness against pathogens .
  • Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes . This suggests potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell lines
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryCOX enzyme inhibition leading to reduced inflammation

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of imidazo[1,2-b]pyrazole derivatives demonstrated that certain analogs exhibited IC50 values in the low micromolar range against cancer cell lines. These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Case Study: Anti-inflammatory Properties

In another investigation, derivatives were tested for their ability to inhibit COX enzymes. Compounds similar to this compound displayed promising results in reducing paw edema in rat models, indicating their potential therapeutic application in inflammatory conditions .

Q & A

Q. What is the recommended synthetic route for Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate?

The synthesis typically involves a two-step process:

Esterification/Cyclization : Form the ethyl ester precursor via cyclization of appropriate heterocyclic precursors. For example, ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives are synthesized using cyclocondensation reactions between aminopyridines and α-haloketones or esters under reflux conditions .

Saponification : Hydrolyze the ester group using sodium hydroxide (NaOH) to yield the sodium carboxylate salt. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid decomposition of the imidazo-pyrazole core .

Q. How can researchers validate the structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and aromaticity of the fused heterocyclic system .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns, particularly for halogenated derivatives .
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure and regiochemistry, as demonstrated for related imidazo[1,2-b]pyrazole derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Antimicrobial Assays : Test against Mycobacterium smegmatis (a model for tuberculosis) using microdilution methods. Compounds with bromo or fluoro substituents at position 6 of the imidazo-pyridine ring have shown enhanced activity in similar frameworks .
  • Enzyme Inhibition Studies : Use fluorescence-based assays to screen for kinase or protease inhibition, leveraging the compound’s heteroaromatic core for potential binding interactions .

Q. How do structural modifications influence the compound’s bioactivity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Br, CF3_3) at position 6 of the imidazo-pyridine ring enhances antitubercular activity, as seen in analogs with MIC values <10 µM . Conversely, bulky groups at the pyrazole moiety may reduce solubility, necessitating formulation optimization .
  • Methodological Note : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives, saving resources .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., inoculum size, growth media) to minimize discrepancies. For example, Mycobacterium smegmatis activity is highly sensitive to culture conditions .
  • Structural Confirmation : Re-examine the compound’s purity and regiochemistry via HPLC and X-ray crystallography, as misassigned structures (e.g., positional isomers) can lead to false activity claims .

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